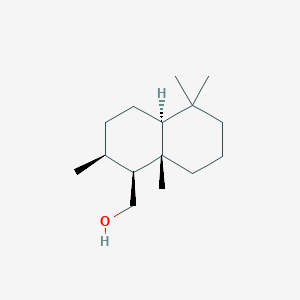
Borate de tris(2-cyanoéthyl)
Vue d'ensemble
Description
Tris(2-cyanoethyl) Borate is a chemical compound with the molecular formula C9H12BN3O3 . It has an average mass of 221.021 Da and a monoisotopic mass of 221.097168 Da .
Molecular Structure Analysis
The molecular structure of Tris(2-cyanoethyl) Borate consists of a boron atom bonded to three 2-cyanoethyl groups . This gives the compound a complex structure with multiple functional groups.
Chemical Reactions Analysis
Tris(2-cyanoethyl) Borate has been mentioned in the context of lithium-ion batteries, where it forms a rich N and B cathode–electrolyte interphase (CEI) layer . This layer enables single-crystal Ni-rich cathodes to operate at high voltages with outstanding cycling stability .
Physical And Chemical Properties Analysis
Tris(2-cyanoethyl) Borate is a solid at 20°C . It is soluble in acetone and has a melting point of 38°C . The compound is sensitive to moisture .
Applications De Recherche Scientifique
Additifs d'électrolyte dans la technologie des batteries
Le "Borate de tris(2-cyanoéthyl)" (TCB) a été utilisé comme additif d'électrolyte dans les batteries zinc-ion. Il joue un rôle crucial dans la reconstruction de la coque de solvatation Zn^2+ et la réduction de l'activité des molécules d'eau, ce qui favorise un transport rapide des ions zinc et une désolvatation .
Borates dans les batteries
Les borates, y compris le TCB, sont connus pour conduire à des améliorations dans diverses applications de batteries. Ils sont utilisés pour le traitement de surface des anodes de graphite, la catalyse de la synthèse du graphite et comme additifs d'électrolyte. Cela améliore les performances et la longévité des batteries .
Batteries lithium-ion haute tension
Le TCB a été intégré dans les systèmes de batteries pour former une couche riche en azote et en bore d'interphase cathode-électrolyte (CEI). Cela permet aux cathodes riches en nickel monocristallines de fonctionner à des tensions de coupure élevées jusqu'à 4,7 V avec une stabilité de cyclage exceptionnelle .
Mécanisme D'action
Target of Action
Tris(2-cyanoethyl) Borate is primarily used as a reagent or raw material in organic synthesis . The primary targets of this compound are the reactants in the synthesis process, which it interacts with to facilitate the desired chemical reactions .
Mode of Action
The compound interacts with its targets by acting as a catalyst in amination reactions and nucleophilic substitution reactions . It facilitates these reactions, leading to the formation of the desired products .
Biochemical Pathways
It is known that the compound plays a crucial role in various organic synthesis reactions, influencing the pathways that lead to the formation of the desired end products .
Result of Action
The result of Tris(2-cyanoethyl) Borate’s action is the successful facilitation of the desired chemical reactions in organic synthesis . Its use as a catalyst can lead to the efficient production of the desired end products .
Action Environment
The action of Tris(2-cyanoethyl) Borate can be influenced by various environmental factors. For instance, it is sensitive to moisture and should be stored under inert gas . Its physical state at 20°C is solid, and it has a melting point of 38°C . It is soluble in acetone . These properties suggest that the compound’s action, efficacy, and stability can be influenced by factors such as temperature, humidity, and the presence of certain solvents.
Safety and Hazards
Tris(2-cyanoethyl) Borate is harmful if swallowed, in contact with skin, or if inhaled . It causes skin and eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
Orientations Futures
Tris(2-cyanoethyl) Borate has potential applications in the field of energy storage, particularly in lithium-ion batteries . Its ability to form a stable CEI layer could be leveraged to improve the performance of high-voltage cathodes . This could contribute to the development of batteries with higher energy densities, which is a key requirement for the transition to a net-zero emissions future .
Propriétés
IUPAC Name |
tris(2-cyanoethyl) borate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BN3O3/c11-4-1-7-14-10(15-8-2-5-12)16-9-3-6-13/h1-3,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJXIXWHPANYDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(OCCC#N)(OCCC#N)OCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
126755-67-7 | |
| Record name | Tris(2-cyanoethyl) Borate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Chloro-5-phenyl-2-(thiophen-3-yl)thieno[2,3-d]pyrimidine](/img/structure/B1518300.png)
![2-amino-N-[2-(1H-1,2,4-triazol-1-yl)phenyl]acetamide](/img/structure/B1518301.png)

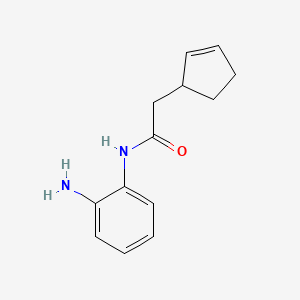
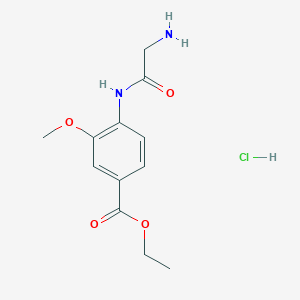

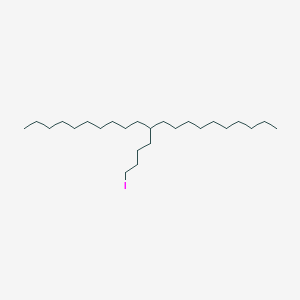
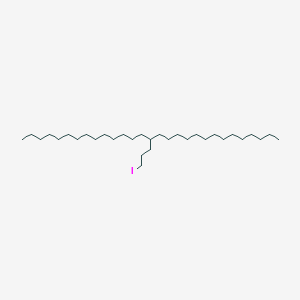
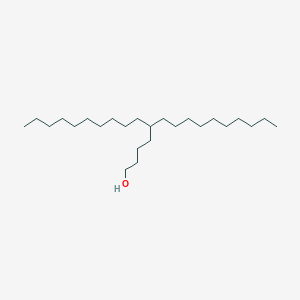
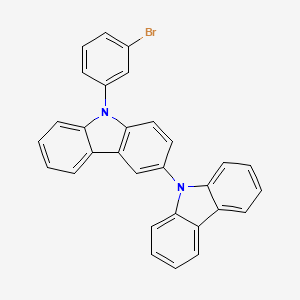
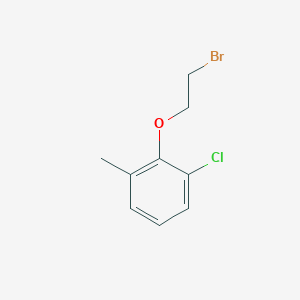
![4,6-Bis(5-bromo-2-thienyl)thieno[3,4-c][1,2,5]thiadiazole](/img/structure/B1518338.png)

